molecular formula C17H17ClN4O2S B2425385 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide CAS No. 946332-31-6

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide

Cat. No. B2425385
M. Wt: 376.86
InChI Key: WIUDZZLBWWIYCY-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as phenylpyrazoles . It is a chemical compound that has been attracting significant attention in recent years.

Scientific Research Applications

Synthesis and Biological Activity

The compound N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide, due to its complex heterocyclic structure, has been a subject of interest in synthetic and medicinal chemistry. Research has focused on synthesizing novel heterocyclic compounds that incorporate biologically active entities such as oxazole, pyrazoline, and pyridine. These compounds have been studied for their potential anticancer and antimicrobial properties. For instance, compounds with similar structural features have shown significant potency in anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA) and demonstrated in vitro antibacterial and antifungal activities. The molecular docking studies associated with these compounds provide inspiring data for their potential use in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Molecular Interactions and Docking Studies

Another aspect of research on similar compounds includes investigating their molecular interactions with biological targets. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which shares some structural similarities, has been studied for its binding interactions with the CB1 cannabinoid receptor. Conformational analysis and comparative molecular field analysis (CoMFA) have been employed to construct three-dimensional quantitative structure-activity relationship (QSAR) models. These studies suggest that specific molecular conformations are essential for binding to the receptor, providing insights into how similar compounds might interact with biological targets and contribute to their pharmacological activities (Shim et al., 2002).

Structural and Optical Properties

The structural and optical properties of related compounds have also been explored, providing valuable information on their potential applications in materials science. Studies on pyridine derivatives have revealed their monoclinic polycrystalline nature through X-ray diffraction (XRD) patterns. Optical functions derived from transmittance and reflectance spectra indicate the presence of indirect allowed optical energy gaps, which could have implications for their use in optoelectronic devices. Such investigations into the diode characteristics of devices based on these compounds further enhance our understanding of their electronic properties and potential applications in sensor technology and photovoltaics (Zedan, El-Taweel, & El-Menyawy, 2020).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c18-11-4-3-5-12(8-11)22-15(13-9-25-10-14(13)20-22)19-16(23)17(24)21-6-1-2-7-21/h3-5,8H,1-2,6-7,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUDZZLBWWIYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide

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